molecular formula C9H8F3N B11718347 2-Cyclopropyl-6-(trifluoromethyl)pyridine

2-Cyclopropyl-6-(trifluoromethyl)pyridine

Cat. No.: B11718347
M. Wt: 187.16 g/mol
InChI Key: YNUTYWZQYFJGKE-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative featuring a cyclopropyl substituent at the 2-position and a trifluoromethyl (-CF₃) group at the 6-position. The trifluoromethyl group is a hallmark of modern medicinal and agrochemical design due to its electron-withdrawing nature, metabolic stability, and lipophilicity enhancement . The cyclopropyl moiety, a strained three-membered ring, contributes steric bulk and may improve membrane permeability or serve as a bioisostere for other substituents.

Properties

Molecular Formula

C9H8F3N

Molecular Weight

187.16 g/mol

IUPAC Name

2-cyclopropyl-6-(trifluoromethyl)pyridine

InChI

InChI=1S/C9H8F3N/c10-9(11,12)8-3-1-2-7(13-8)6-4-5-6/h1-3,6H,4-5H2

InChI Key

YNUTYWZQYFJGKE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 2-Cyclopropyl-6-(trifluoromethyl)pyridine typically involves several steps, including halogen-metal exchange and borylation, palladium-catalyzed cross-coupling, and directed ortho-metallation.

    Halogen-Metal Exchange and Borylation: This method involves the exchange of halogen atoms with metal atoms, followed by borylation to introduce the desired functional groups.

    Palladium-Catalyzed Cross-Coupling: This approach uses palladium catalysts to facilitate the coupling of halopyridines with other reagents, forming the desired compound.

    Directed Ortho-Metallation:

Chemical Reactions Analysis

2-Cyclopropyl-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted pyridine derivatives .

Scientific Research Applications

2-Cyclopropyl-6-(trifluoromethyl)pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Data Table: Key Properties of Selected Pyridine Derivatives

Compound Name Substituent (Position) Molecular Weight (g/mol) Key Applications logP (Estimated)
2-Cyclopropyl-6-(trifluoromethyl)pyridine Cyclopropyl (2), -CF₃ (6) ~217.6 Agrochemicals, Pharmaceuticals 2.8–3.2
2-Chloro-6-(trifluoromethyl)pyridine Cl (2), -CF₃ (6) 181.543 Synthetic intermediate 2.1–2.5
3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine -CF₃ (3) 176.12 Kinase inhibitors 1.9–2.3

Biological Activity

2-Cyclopropyl-6-(trifluoromethyl)pyridine is a compound that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of the research findings related to its biological effects, including its anti-inflammatory, anticancer, and antidiabetic properties.

Chemical Structure and Properties

The molecular formula of 2-Cyclopropyl-6-(trifluoromethyl)pyridine is C8H8F3NC_8H_8F_3N, and it features a pyridine ring substituted with a cyclopropyl group and a trifluoromethyl group. This unique structure contributes to its diverse biological activities.

1. Anti-inflammatory Effects

Preliminary studies indicate that 2-Cyclopropyl-6-(trifluoromethyl)pyridine may possess significant anti-inflammatory properties. In vitro assays have shown that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This inhibition is crucial for reducing inflammation in various chronic conditions, suggesting potential therapeutic applications in inflammatory diseases.

2. Anticancer Activity

The compound has been evaluated for its anticancer potential against several cancer cell lines. In vitro studies revealed that it induces apoptosis in cancer cells through the activation of caspase pathways. Notably, it has demonstrated the ability to inhibit tumor growth in xenograft models, indicating its effectiveness in vivo as well.

Table 1: Summary of Anticancer Activity Studies

Study TypeCancer Cell Lines TestedMechanism of ActionKey Findings
In VitroBreast, ColonInduction of apoptosis via caspasesDose-dependent reduction in viability
Xenograft ModelsVariousTumor growth inhibitionSignificant tumor size reduction

3. Antidiabetic Efficacy

A recent study investigated the effects of this compound on glucose metabolism in diabetic rats. The results indicated a significant reduction in blood glucose levels after four weeks of administration. Histological analysis showed improved pancreatic function and increased insulin secretion compared to the control group, suggesting its role as a potential antidiabetic agent.

Table 2: Antidiabetic Study Results

ParameterControl GroupTreatment GroupSignificance
Blood Glucose LevelsHighLoweredp < 0.01
Insulin SecretionLowIncreasedp < 0.05
Pancreatic FunctionImpairedImprovedp < 0.01

The biological activities of 2-Cyclopropyl-6-(trifluoromethyl)pyridine are hypothesized to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to diabetes and cancer.
  • Receptor Modulation : It could modulate the activity of receptors associated with insulin signaling and inflammatory responses.
  • Gene Expression Regulation : The compound may influence the expression of genes involved in cell proliferation and apoptosis .

Case Studies

Several case studies have been reported that reinforce the biological activity claims:

  • Study on Inflammatory Response : In a lipopolysaccharide (LPS)-induced inflammation model in mice, treatment with the compound resulted in decreased levels of inflammatory markers and improved clinical scores for inflammation.
  • Cancer Cell Line Testing : The anticancer properties were evaluated against various human cancer cell lines, including breast and colon cancer, showing potent activity with IC50 values indicating effective inhibition.

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